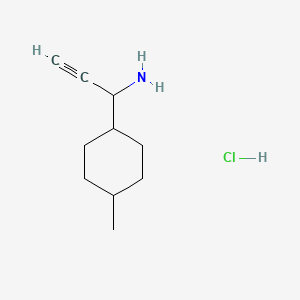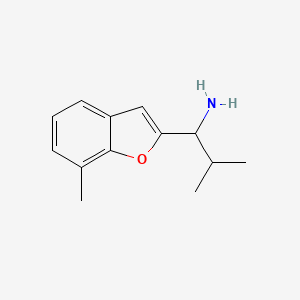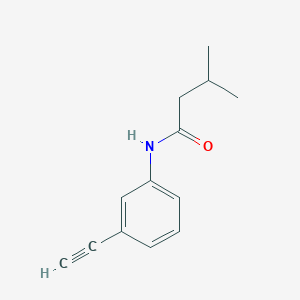
N-(3-ethynylphenyl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethynylphenyl)-3-methylbutanamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a 3-methylbutanamide moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in synthetic chemistry, medicinal chemistry, and material science.
Méthodes De Préparation
The synthesis of N-(3-ethynylphenyl)-3-methylbutanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-ethynylaniline with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity. Industrial production methods may involve optimization of reaction parameters, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
N-(3-ethynylphenyl)-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or bromine. .
Applications De Recherche Scientifique
N-(3-ethynylphenyl)-3-methylbutanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cell proliferation and apoptosis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: The compound is investigated for its use in material science, such as in the modification of polymers to enhance their thermal stability and mechanical properties .
Mécanisme D'action
The mechanism of action of N-(3-ethynylphenyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to the modulation of cellular signaling pathways. This can result in the inhibition of cell proliferation, induction of apoptosis, or other therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
N-(3-ethynylphenyl)-3-methylbutanamide can be compared with other similar compounds, such as:
Erlotinib: N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazoline-4-amine, used as a tyrosine kinase inhibitor in cancer therapy.
Gefitinib: Another tyrosine kinase inhibitor with a similar mechanism of action.
Afatinib: A quinazoline derivative with applications in cancer treatment. These compounds share structural similarities, particularly the presence of an ethynyl group and a phenyl ring, but differ in their specific functional groups and overall molecular structure.
Propriétés
Formule moléculaire |
C13H15NO |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
N-(3-ethynylphenyl)-3-methylbutanamide |
InChI |
InChI=1S/C13H15NO/c1-4-11-6-5-7-12(9-11)14-13(15)8-10(2)3/h1,5-7,9-10H,8H2,2-3H3,(H,14,15) |
Clé InChI |
IEODVTSAZOQJJW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)NC1=CC=CC(=C1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


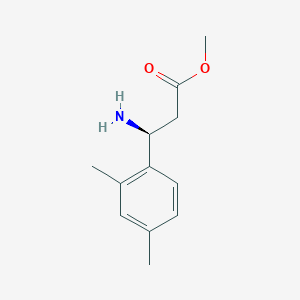
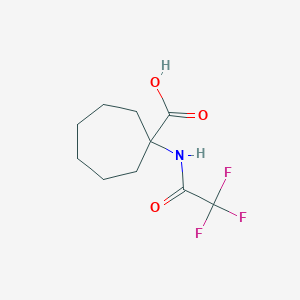
![1-(1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}piperidine-4-carbonyl)-6-methanesulfonyl-1,2,3,4-tetrahydroquinoline](/img/structure/B13485211.png)
![3-Methylspiro[3.3]heptan-1-one](/img/structure/B13485213.png)
![tert-butyl N-({5-methyl-2,5-diazabicyclo[2.2.1]heptan-1-yl}methyl)carbamate](/img/structure/B13485219.png)
![3-[1-(Aminomethyl)cyclopentyl]propan-1-ol](/img/structure/B13485230.png)

![2-{2,4-Dioxo-1,3-diazaspiro[4.5]decan-6-yl}acetic acid](/img/structure/B13485238.png)
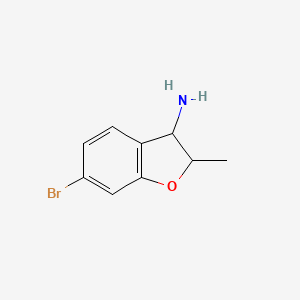
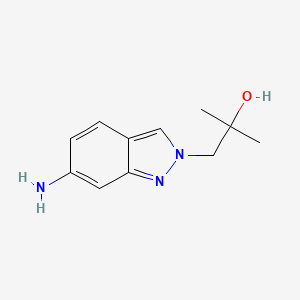
![Methyl({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride](/img/structure/B13485261.png)
